6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile
Overview
Description
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is a chemical compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol . This compound features a picolinonitrile core substituted with a methoxy group and an imidazole ring, making it a valuable molecule in various scientific research fields.
Biochemical Analysis
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .
Metabolic Pathways
The compound likely interacts with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The methoxy and nitrile groups can also participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic core structure found in many biologically active molecules.
Picolinonitrile: A related compound with a similar nitrile group but lacking the imidazole ring.
Methoxy-substituted heterocycles: Compounds with similar methoxy groups but different core structures.
Uniqueness
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile is unique due to its combination of a methoxy group, an imidazole ring, and a picolinonitrile core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile (CAS No. 1241428-31-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.
The molecular formula of this compound is CHNO, with a molecular weight of 214.22 g/mol. It features a methoxy group and an imidazole ring, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 214.22 g/mol |
CAS Number | 1241428-31-8 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. In vitro assays demonstrated that related compounds could reduce the viability of cancer cell lines such as SW480 and HCT116, with IC values indicating potent activity against these cells .
One proposed mechanism of action for the biological activity of this compound involves its interaction with metabotropic glutamate receptors (mGluRs). Research suggests that compounds targeting mGluR5 can serve as negative allosteric modulators, potentially benefiting conditions such as schizophrenia and other neurodegenerative disorders . The structural similarity of this compound to known mGluR modulators indicates that it may exhibit similar pharmacological profiles.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data on this compound is limited, related imidazole derivatives typically demonstrate favorable bioavailability and metabolic stability, which are crucial for their therapeutic applications .
Case Studies
A notable case study involved the evaluation of imidazole-based compounds in preclinical models for their efficacy against various cancer types. In these studies, compounds were administered to xenograft models, showing significant tumor reduction and improved survival rates compared to control groups. These findings underscore the potential role of this compound in cancer therapy .
Properties
IUPAC Name |
6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-6-15(7-13-8)10-4-3-9(5-12)14-11(10)16-2/h3-4,6-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIUGYXHXBFGBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)C#N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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